molecular formula C24H23ClN4O2S B2558233 3-(4-chlorophenyl)-2-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 536714-36-0

3-(4-chlorophenyl)-2-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one

Cat. No.: B2558233
CAS No.: 536714-36-0
M. Wt: 466.98
InChI Key: DABMEDRSSYJTCQ-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-2-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one is a useful research compound. Its molecular formula is C24H23ClN4O2S and its molecular weight is 466.98. The purity is usually 95%.
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Biological Activity

The compound 3-(4-chlorophenyl)-2-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article synthesizes available research findings, highlighting its biological activity, mechanisms of action, and therapeutic implications.

Chemical Structure

The compound can be described structurally as follows:

  • Molecular Formula : C₁₈H₁₈ClN₃O₂S
  • Molecular Weight : 363.87 g/mol
  • Key Functional Groups :
    • Chlorophenyl group
    • Piperidine derivative
    • Pyrimidoindole framework

Antimicrobial Activity

Recent studies indicate that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of pyrimidine and piperidine have shown effectiveness against various bacterial strains. The compound's structure suggests potential interactions with microbial enzymes or cellular components, which could inhibit growth or induce cell death.

Activity Type Target Organisms Effectiveness
AntibacterialStaphylococcus aureus, E. coliModerate to high efficacy observed in vitro
AntifungalCandida albicansEffective at higher concentrations

Antitumor Activity

The compound's structural similarity to known antitumor agents suggests it may also possess anticancer properties. Research indicates that similar pyrimidine derivatives can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators.

Cancer Type Mechanism of Action Efficacy
Breast CancerInduction of apoptosisIC₅₀ values in low micromolar range
Lung CancerInhibition of proliferationSignificant reduction in tumor growth

Anti-inflammatory Effects

Inflammation is a common pathway in many diseases, including cancer and autoimmune disorders. Compounds with piperidine and pyrimidine structures have been shown to inhibit inflammatory markers such as TNF-α and IL-6. The target compound may exert similar effects, potentially providing relief in inflammatory conditions.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in microbial metabolism or cancer cell proliferation.
  • Signal Transduction Modulation : It could interfere with signaling pathways such as MAPK or PI3K/AKT, which are crucial for cell survival and proliferation.
  • Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to increase ROS levels in cells, leading to oxidative stress and subsequent cell death.

Case Studies

Several case studies have documented the efficacy of related compounds in clinical settings:

  • A study involving a series of pyrimidine derivatives demonstrated significant antibacterial activity against resistant strains of bacteria.
  • Another study highlighted the anticancer potential of piperidine derivatives in preclinical models, showing promise for further development into therapeutics.

Properties

IUPAC Name

3-(4-chlorophenyl)-2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-5H-pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23ClN4O2S/c1-15-10-12-28(13-11-15)20(30)14-32-24-27-21-18-4-2-3-5-19(18)26-22(21)23(31)29(24)17-8-6-16(25)7-9-17/h2-9,15,26H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DABMEDRSSYJTCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)Cl)NC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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